3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile
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Overview
Description
3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile is an organic compound with the molecular formula C13H16ClN3. It is a derivative of benzonitrile, featuring a chloro group at the 3-position and a 4-methylpiperazin-1-ylmethyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine: This compound is structurally similar but lacks the nitrile group.
3-Chloro-2-(4-methylpiperazin-1-yl)pyridine: Another similar compound with a pyridine ring instead of a benzonitrile ring.
Uniqueness
3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a nitrile group, and a piperazine moiety makes it a versatile compound for various research applications .
Properties
IUPAC Name |
3-chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-16-4-6-17(7-5-16)10-12-3-2-11(9-15)8-13(12)14/h2-3,8H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIJMTKMWMFGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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